2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane is a fluorinated diamine monomer known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups and hexafluoropropane, which contribute to its high thermal stability, chemical resistance, and optical transparency. It is widely used in the synthesis of advanced polymers, particularly polyimides, which are essential in various high-performance applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate. This reaction is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired diamine monomer .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of amino groups.
Polycondensation: It is commonly used in polycondensation reactions to form polyimides.
Reduction: The nitro groups in the precursor can be reduced to amino groups using hydrazine and Pd/C.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate is often used as a base in these reactions.
Reduction: Hydrazine and Pd/C are typical reagents for reducing nitro groups to amino groups.
Major Products
The major products formed from these reactions include high-performance polyimides with excellent thermal stability, mechanical properties, and optical transparency .
Wissenschaftliche Forschungsanwendungen
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane has a wide range of scientific research applications:
Biology and Medicine: The compound’s unique properties make it suitable for use in biomedical devices and drug delivery systems.
Wirkmechanismus
The mechanism by which 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane exerts its effects is primarily through its incorporation into polymer chains. The trifluoromethyl groups and hexafluoropropane units enhance the thermal stability and chemical resistance of the resulting polymers. The molecular targets and pathways involved include the formation of strong covalent bonds with other monomers during polycondensation reactions, leading to the creation of robust polymer networks .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane: This compound lacks the trifluoromethyl groups, resulting in different thermal and chemical properties.
4,4’-Bis(3-aminophenoxy)diphenyl sulfone: Another fluorinated diamine monomer with distinct solubility and mechanical properties.
Uniqueness
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane stands out due to its trifluoromethyl groups, which impart superior thermal stability, chemical resistance, and optical transparency compared to similar compounds. These properties make it highly desirable for applications requiring high-performance materials .
Eigenschaften
Molekularformel |
C29H18F12N2O2 |
---|---|
Molekulargewicht |
654.4 g/mol |
IUPAC-Name |
4-[4-[2-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C29H18F12N2O2/c30-26(31,32)21-13-17(42)5-11-23(21)44-19-7-1-15(2-8-19)25(28(36,37)38,29(39,40)41)16-3-9-20(10-4-16)45-24-12-6-18(43)14-22(24)27(33,34)35/h1-14H,42-43H2 |
InChI-Schlüssel |
FQEHXKKHEIYTQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)(C(F)(F)F)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.